molecular formula C12H16O3 B2934302 4-(2,3-Dimethylphenoxy)butanoic acid CAS No. 70442-56-7

4-(2,3-Dimethylphenoxy)butanoic acid

Cat. No.: B2934302
CAS No.: 70442-56-7
M. Wt: 208.257
InChI Key: UCSFUDMEDAWBOJ-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenoxy)butanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,3-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenoxy)butanoic acid typically involves the reaction of 2,3-dimethylphenol with butyric acid derivatives under specific conditions. One common method is the esterification of 2,3-dimethylphenol with butyric acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-(2,3-Dimethylphenoxy)butanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dimethylphenoxy)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2,3-dimethylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-5-3-6-11(10(9)2)15-8-4-7-12(13)14/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSFUDMEDAWBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,3-Dimethylphenol (24.5 g, 0.2 mol) was dissolved in 125 ml of anhydrous ethanol. Seventy five (75) ml of 21 wt % sodium ethoxide solution in ethanol (0.2 mol) was added to the solution. The mixture solution was stirred at room temperature for 10 min. Ethyl 4-bromobutyrate (40 g, 0.205 mol) was then added to the solution. The reaction mixture was refluxed at 80° C. for 24 h. The precipitate was filtered of. The filtrate was then mixed with a solution of sodium hydroxide (10 g, 0.25 mol) in 150 ml of water. The mixture was stirred at 70° C. for about 2 hours, and monitored with HPLC. The mixture was diluted with 150 ml of water and acidified to pH 1. Oily precipitate formed immediately. The precipitate was collected by decanting the supernatant and washed with water twice (100 ml×2). The oily precipitate solidified after being kept in water at room temperature overnight.
Quantity
24.5 g
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reactant
Reaction Step One
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125 mL
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solvent
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40 g
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10 g
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reactant
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150 mL
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150 mL
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Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-(2,3-dimethylphenoxy)butanoate (22.28 g, 94 mmol), 4 N LiOH (94 mL, 377 mmol) in dioxane (50 mL) was heated at 60° C. for 4 h. After cooling to room temperature, the mixture was adjusted to pH 2-3 with 3 N HCl, and extracted with EtOAc (2×10 mL). The combined organic phases were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to afford the title compound (20 g, 100% yield). LCMS, [M−H]+=207.1. 1H NMR (400 MHz, CDCl3) δ 7.02 (dd, J=8.2, 7.5 Hz, 1H), 6.76 (d, J=7.5 Hz, 1H), 6.67 (d, J=8.2 Hz, 1H), 3.99 (t, J=6.0 Hz, 2H), 2.60 (t, J=7.3 Hz, 2H), 2.25 (s, 3H), 2.18-2.09 (m, 2H), 2.12 (s, 3H).
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22.28 g
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94 mL
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50 mL
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Yield
100%

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